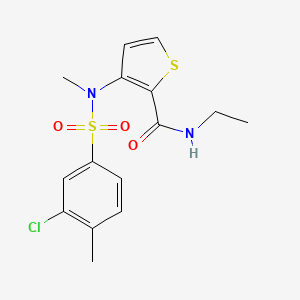

3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide

Description

3-(3-Chloro-N,4-Dimethylphenylsulfonamido)-N-Ethylthiophene-2-Carboxamide is a sulfonamide-containing thiophene carboxamide derivative.

Properties

IUPAC Name |

3-[(3-chloro-4-methylphenyl)sulfonyl-methylamino]-N-ethylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3S2/c1-4-17-15(19)14-13(7-8-22-14)18(3)23(20,21)11-6-5-10(2)12(16)9-11/h5-9H,4H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPRBICYGVXOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC(=C(C=C2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the sulfonamide intermediate: The reaction between 3-chloro-4-methylbenzenesulfonyl chloride and N,N-dimethylaniline in the presence of a base such as triethylamine to form 3-chloro-N,4-dimethylbenzenesulfonamide.

Coupling with thiophene derivative: The sulfonamide intermediate is then reacted with a thiophene-2-carboxylic acid derivative under coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Core Structure Variations

Key Observations :

Substituent Effects

- The target compound’s 3-chloro-N,4-dimethylphenyl group balances steric bulk and electron-withdrawing effects .

- Methyl/Methoxy Groups : Methyl groups () enhance metabolic stability, while methoxy groups () increase solubility but may reduce membrane permeability .

- Aromatic Diversity: Bis-chlorophenyl () or trifluoromethoxyphenyl () substituents can drastically alter receptor binding profiles compared to mono-substituted analogs.

Hypothetical Property Trends

While explicit data on solubility, potency, or stability are absent in the evidence, inferences can be made:

Biological Activity

3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their antibacterial properties, and modifications to their structure can enhance their efficacy against various pathogens. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C13H15ClN2O2S

- Molecular Weight : 304.79 g/mol

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported, indicating its effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results suggest that the compound is particularly potent against Gram-positive bacteria, which is consistent with the behavior of many sulfonamide derivatives.

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of bacterial folic acid synthesis. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis pathway of folate. By mimicking para-aminobenzoic acid (PABA), these compounds disrupt the synthesis of folate, ultimately leading to bacterial cell death.

Study 1: Efficacy Against Multidrug-Resistant Strains

In a recent study, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. The results indicated that it maintained activity where traditional antibiotics failed, suggesting a promising role in treating infections caused by resistant bacteria .

Study 2: Synergistic Effects with Other Antibiotics

Another investigation explored the synergistic effects of this sulfonamide with other antibiotics such as penicillin and tetracycline. The combination therapy demonstrated enhanced antibacterial activity compared to individual treatments, reducing MIC values significantly and indicating potential for use in combination therapies .

Research Findings

Further research has focused on optimizing the pharmacological properties of this compound through structural modifications. Variations in the sulfonamide moiety and ethylthiophene core have been assessed to improve solubility and bioavailability while maintaining or enhancing antibacterial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.